molecular formula C16H7ClN2O3S B14306250 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one CAS No. 111969-18-7

6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one

Cat. No.: B14306250
CAS No.: 111969-18-7
M. Wt: 342.8 g/mol
InChI Key: RNGCMVAYHRZZNO-UHFFFAOYSA-N
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Description

6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one is a heterocyclic compound that belongs to the phenothiazine family. . This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 2nd position on the phenothiazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one typically involves the condensation reaction of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired phenothiazine derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial strains.

    Industry: Utilized in the development of dyes and pigments due to its intense coloration.

Mechanism of Action

The mechanism of action of 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one involves its interaction with specific molecular targets . For instance, it has been shown to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, the compound induces apoptosis by generating reactive oxygen species and causing DNA damage.

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A derivative used as an antipsychotic medication.

    Thioridazine: Another phenothiazine derivative with antipsychotic and antimicrobial properties.

Uniqueness: 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity compared to other phenothiazine derivatives .

Properties

CAS No.

111969-18-7

Molecular Formula

C16H7ClN2O3S

Molecular Weight

342.8 g/mol

IUPAC Name

6-chloro-2-nitrobenzo[a]phenothiazin-5-one

InChI

InChI=1S/C16H7ClN2O3S/c17-13-15(20)9-6-5-8(19(21)22)7-10(9)14-16(13)23-12-4-2-1-3-11(12)18-14/h1-7H

InChI Key

RNGCMVAYHRZZNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])C(=O)C(=C3S2)Cl

Origin of Product

United States

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